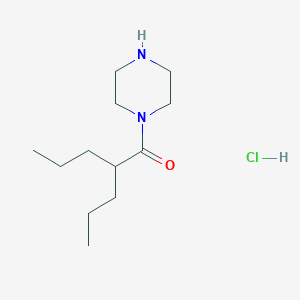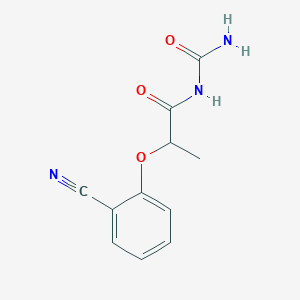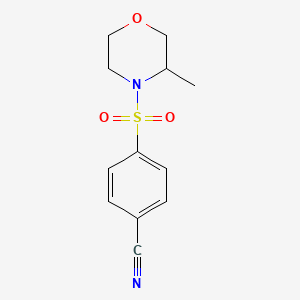
4-((3-Methylmorpholino)sulfonyl)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((3-Methylmorpholino)sulfonyl)benzonitrile is a chemical compound with the molecular formula C12H14N2O3S. It is known for its unique structure, which includes a benzonitrile group attached to a sulfonyl group and a 3-methylmorpholine moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Methylmorpholino)sulfonyl)benzonitrile typically involves the reaction of 4-chlorobenzonitrile with 3-methylmorpholine in the presence of a sulfonylating agent. The reaction conditions often include the use of a solvent such as dichloromethane or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reactants and solvents, and the reaction is typically carried out in large reactors. The product is then isolated and purified using industrial-scale purification methods such as distillation or large-scale chromatography .
化学反应分析
Types of Reactions
4-((3-Methylmorpholino)sulfonyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzonitrile derivatives.
科学研究应用
4-((3-Methylmorpholino)sulfonyl)benzonitrile is used in a wide range of scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: As a potential lead compound in drug discovery and development.
Industry: In the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-((3-Methylmorpholino)sulfonyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of their activity. The nitrile group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity .
相似化合物的比较
Similar Compounds
- 4-((2-Methylmorpholino)sulfonyl)benzonitrile
- 4-((3-Ethylmorpholino)sulfonyl)benzonitrile
- 4-((3-Methylpiperidino)sulfonyl)benzonitrile
Uniqueness
4-((3-Methylmorpholino)sulfonyl)benzonitrile is unique due to the presence of the 3-methylmorpholine moiety, which imparts specific steric and electronic properties. This makes it distinct from other similar compounds and can lead to different reactivity and biological activity profiles .
属性
分子式 |
C12H14N2O3S |
|---|---|
分子量 |
266.32 g/mol |
IUPAC 名称 |
4-(3-methylmorpholin-4-yl)sulfonylbenzonitrile |
InChI |
InChI=1S/C12H14N2O3S/c1-10-9-17-7-6-14(10)18(15,16)12-4-2-11(8-13)3-5-12/h2-5,10H,6-7,9H2,1H3 |
InChI 键 |
FAKZPPIPNJFGRH-UHFFFAOYSA-N |
规范 SMILES |
CC1COCCN1S(=O)(=O)C2=CC=C(C=C2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


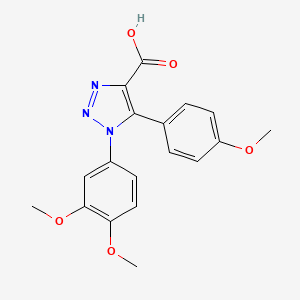
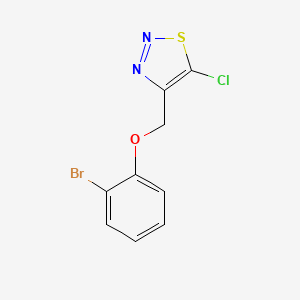
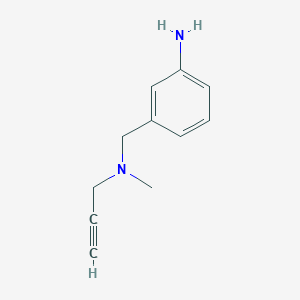
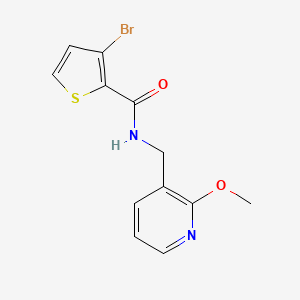

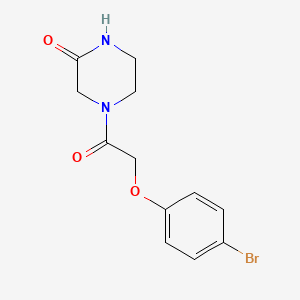
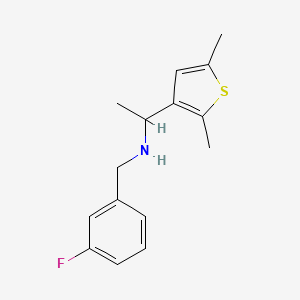
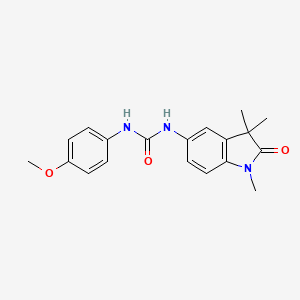
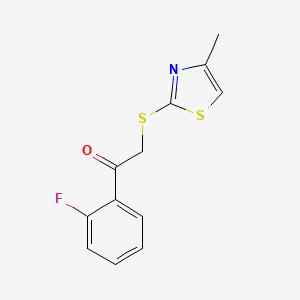
![6-(Benzyloxy)-7-bromo-8-fluoro-3,4-dihydro-1H-spiro[naphthalene-2,2'-[1,3]dioxolane]](/img/structure/B14903386.png)
![tert-Butyl 1,3-dioxo-3,5,7,8-tetrahydrofuro[3,4-g]isoquinoline-6(1H)-carboxylate](/img/structure/B14903391.png)
